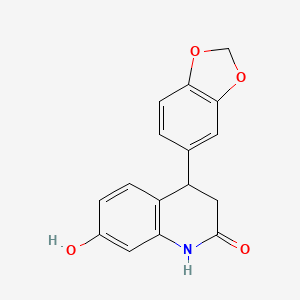![molecular formula C21H16N4O4 B11460374 4-{3-[2-Methoxy-5-(4-nitrobenzyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B11460374.png)
4-{3-[2-Methoxy-5-(4-nitrobenzyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 4-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-[(4-nitrophenyl)methyl]phenylhydrazine with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is then heated to promote cyclization, forming the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
4-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols.
Scientific Research Applications
4-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: It is being investigated for its potential as an anticancer agent, with studies showing promising results in inhibiting the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, altering their activity and leading to various cellular effects. For example, its potential anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 4-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE include other oxadiazole derivatives such as:
5-(4-Nitrophenyl)-1,2,4-oxadiazole: Lacks the methoxy and pyridine groups, making it less versatile.
2-(2-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: Contains a different arrangement of functional groups, leading to different chemical properties.
4-(2-Methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring, resulting in different reactivity and applications.
Properties
Molecular Formula |
C21H16N4O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[2-methoxy-5-[(4-nitrophenyl)methyl]phenyl]-5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H16N4O4/c1-28-19-7-4-15(12-14-2-5-17(6-3-14)25(26)27)13-18(19)20-23-21(29-24-20)16-8-10-22-11-9-16/h2-11,13H,12H2,1H3 |
InChI Key |
BXVXBTYCNUZKFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C3=NOC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-chloro-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11460295.png)
![N-[5-(diethylamino)pentan-2-yl]-4-nitrobenzamide](/img/structure/B11460299.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B11460305.png)
![methyl 2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11460306.png)
![2-(Ethylamino)-7-(4-isopropoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11460314.png)
![ethyl 6-(2-bromobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11460324.png)
![2-(benzylsulfanyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11460325.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11460351.png)
![[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate](/img/structure/B11460358.png)
![3-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11460361.png)
![4-ethyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11460367.png)
![1-(4-ethylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11460372.png)
![2-amino-7-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11460381.png)

